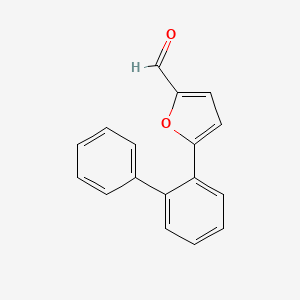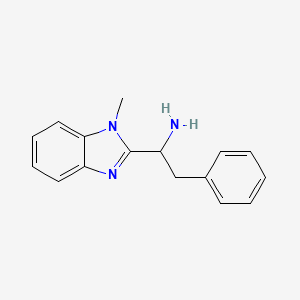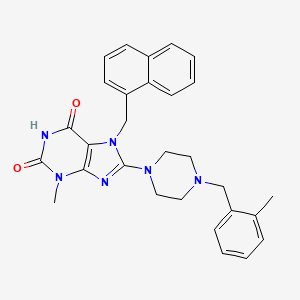![molecular formula C36H33ClF3N7O6 B14114061 amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate](/img/structure/B14114061.png)
amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Telotristat is a pharmaceutical compound primarily used to treat carcinoid syndrome diarrhea. It is an inhibitor of tryptophan hydroxylase, the enzyme responsible for the rate-limiting step in serotonin biosynthesis. By inhibiting this enzyme, telotristat reduces the production of serotonin, which is often overproduced in patients with carcinoid syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of telotristat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of telotristat follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the final product meets stringent quality standards. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Telotristat undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired properties.
Substitution: Replacement of functional groups with others to modify activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions are intermediates that are further processed to yield telotristat. Each step is designed to enhance the compound’s pharmacological properties and ensure its efficacy in treating carcinoid syndrome diarrhea .
Scientific Research Applications
Telotristat has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on serotonin production and related biological pathways.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin biosynthesis .
Mechanism of Action
Telotristat exerts its effects by inhibiting tryptophan hydroxylase, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, a precursor to serotonin. By blocking this step, telotristat reduces serotonin levels, alleviating symptoms of carcinoid syndrome diarrhea. The molecular targets include tryptophan hydroxylase and related pathways involved in serotonin biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Lanreotide: Another compound used to treat carcinoid syndrome, but it works by inhibiting the release of multiple hormones.
Octreotide: Similar to lanreotide, it inhibits hormone release but does not directly affect serotonin synthesis.
Pasireotide: A broader spectrum somatostatin analog that inhibits multiple hormone pathways
Uniqueness of Telotristat
Telotristat is unique in its specific inhibition of tryptophan hydroxylase, directly targeting serotonin production. This specificity makes it particularly effective in treating conditions where serotonin overproduction is a primary issue, such as carcinoid syndrome diarrhea .
Properties
Molecular Formula |
C36H33ClF3N7O6 |
|---|---|
Molecular Weight |
752.1 g/mol |
IUPAC Name |
amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate |
InChI |
InChI=1S/C36H33ClF3N7O6/c1-4-51-30(48)18-43-33(49)26-7-5-6-24(31(26)20(3)34(50)53-42)21-8-10-22(11-9-21)27-17-29(45-35(41)44-27)52-32(36(38,39)40)25-13-12-23(37)16-28(25)47-15-14-19(2)46-47/h5-17,20,32H,4,18,42H2,1-3H3,(H,43,49)(H2,41,44,45)/t20?,32-/m1/s1 |
InChI Key |
YHVNOOKYOFKSNK-AATUDMNVSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)C1=CC=CC(=C1C(C)C(=O)ON)C2=CC=C(C=C2)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)N5C=CC(=N5)C)C(F)(F)F |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=CC(=C1C(C)C(=O)ON)C2=CC=C(C=C2)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)N5C=CC(=N5)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride)](/img/structure/B14113981.png)

![1-{3-[([1,1'-Biphenyl]-4-yl)methyl]-4-hydroxy-3,4-dihydro-2H-1-benzopyran-7-yl}cyclopentane-1-carboxylic acid](/img/structure/B14114017.png)
![5,10-Bis(4-(benzo[d]thiazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B14114025.png)

![[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B14114035.png)
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114038.png)
![[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B14114044.png)

![2,2'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14114056.png)
![1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14114064.png)

![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114072.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14114075.png)
